4-Cyano-3-methylbenzene-1-sulfonyl chloride 4-Cyano-3-methylbenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 942199-57-7
VCID: VC3006426
InChI: InChI=1S/C8H6ClNO2S/c1-6-4-8(13(9,11)12)3-2-7(6)5-10/h2-4H,1H3
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N
Molecular Formula: C8H6ClNO2S
Molecular Weight: 215.66 g/mol

4-Cyano-3-methylbenzene-1-sulfonyl chloride

CAS No.: 942199-57-7

Cat. No.: VC3006426

Molecular Formula: C8H6ClNO2S

Molecular Weight: 215.66 g/mol

* For research use only. Not for human or veterinary use.

4-Cyano-3-methylbenzene-1-sulfonyl chloride - 942199-57-7

Specification

CAS No. 942199-57-7
Molecular Formula C8H6ClNO2S
Molecular Weight 215.66 g/mol
IUPAC Name 4-cyano-3-methylbenzenesulfonyl chloride
Standard InChI InChI=1S/C8H6ClNO2S/c1-6-4-8(13(9,11)12)3-2-7(6)5-10/h2-4H,1H3
Standard InChI Key JGIAWVZWYDFMBJ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N

Introduction

Chemical Identity and Structure

Basic Chemical Information

4-Cyano-3-methylbenzene-1-sulfonyl chloride is an aromatic compound with multiple functional groups strategically positioned on a benzene ring. Its structure consists of a benzene core with a cyano group (-CN) at the 4-position, a methyl group (-CH3) at the 3-position, and a sulfonyl chloride group (-SO2Cl) at the 1-position. This arrangement of functional groups contributes to its unique chemical reactivity and applications in various chemical processes.

PropertyValue
CAS Number942199-57-7
Molecular FormulaC8H6ClNO2S
Molecular Weight215.66 g/mol
Alternative Names4-Cyano-3-methylbenzenesulfonyl chloride; Benzenesulfonyl chloride, 4-cyano-3-methyl-

Structural Identifiers

The compound's structure can be represented through various chemical notation systems. These standardized identifiers enable precise communication about the compound's structure across different chemical databases and research platforms .

Identifier TypeNotation
SMILESCC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N
InChIInChI=1S/C8H6ClNO2S/c1-6-4-8(13(9,11)12)3-2-7(6)5-10/h2-4H,1H3
InChIKeyJGIAWVZWYDFMBJ-UHFFFAOYSA-N

Analytical Characteristics

Mass Spectrometry Data

Mass spectrometry is a valuable technique for identifying and characterizing this compound. The predicted collision cross-section data provides insights into how the molecule behaves during analytical procedures and can aid in its identification in complex mixtures .

Adductm/zPredicted CCS (Ų)
[M+H]+215.98805137.9
[M+Na]+237.96999150.6
[M+NH4]+233.01459143.0
[M+K]+253.94393140.3
[M-H]-213.97349132.1
[M+Na-2H]-235.95544141.9
[M]+214.98022138.0
[M]-214.98132138.0
ParameterClassification
Signal WordDanger
UN#3261
Hazard Class8
Precautionary StatementsP260-P264-P270-P271-P280-P301+P330+P331-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501

Synthesis Methods

Laboratory Synthesis

The synthesis of 4-Cyano-3-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-cyano-3-methylbenzene. This process can be achieved through several synthetic routes that have been optimized for high yield and purity.

One common synthetic approach begins with an appropriately substituted toluene derivative that undergoes cyanation at the para position relative to the methyl group. The resulting 4-cyano-3-methylbenzene is then subjected to sulfonylation, often using chlorosulfonic acid, to introduce the sulfonyl chloride group at the desired position. The reaction conditions must be carefully controlled to ensure regioselectivity and to minimize side reactions that could affect the yield and purity of the final product.

Industrial Scale Production

In industrial settings, the synthesis of 4-Cyano-3-methylbenzene-1-sulfonyl chloride is optimized for larger scale production. These industrial methods often involve modifications to the laboratory procedures to improve efficiency, reduce waste, and enhance safety. The specific procedures may be proprietary to manufacturing companies, but they generally follow similar chemical principles to the laboratory-scale synthesis while addressing the challenges of scaling up the reactions.

Mechanism of Action

Chemical Reactivity

The mechanism of action of 4-Cyano-3-methylbenzene-1-sulfonyl chloride involves its high reactivity towards nucleophiles. The sulfonyl chloride group (-SO2Cl) is particularly electrophilic, making it susceptible to nucleophilic attack. This reactivity forms the basis for many of the compound's applications in organic synthesis and chemical transformations.

When a nucleophile attacks the sulfur atom of the sulfonyl chloride group, it can displace the chloride ion, leading to the formation of new sulfonamide or sulfonate linkages. This reaction proceeds through a tetrahedral intermediate, which then collapses to form the final product. The rate and efficiency of this nucleophilic substitution depend on various factors, including the nature of the nucleophile, solvent conditions, and temperature.

Functional Group Interplay

This interplay of electronic effects makes 4-Cyano-3-methylbenzene-1-sulfonyl chloride a versatile reagent capable of participating in various chemical transformations with finely tuned reactivity.

Applications in Research and Industry

Organic Synthesis

4-Cyano-3-methylbenzene-1-sulfonyl chloride serves as a valuable building block in organic synthesis. Its multiple functional groups provide sites for further chemical modifications, allowing the creation of complex molecular structures. The sulfonyl chloride group can react with amines to form sulfonamides, with alcohols to form sulfonates, and with various other nucleophiles to create diverse chemical linkages.

These reactions are widely utilized in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty materials. The ability to selectively functionalize the molecule at different positions makes it a versatile starting material for divergent synthetic routes.

Pharmaceutical Research

In pharmaceutical research, 4-Cyano-3-methylbenzene-1-sulfonyl chloride has found applications in medicinal chemistry. It can be used to introduce sulfonamide functionality into drug candidates, a structural feature present in many bioactive compounds. The sulfonamide group can participate in hydrogen bonding interactions with biological targets, potentially enhancing the binding affinity and specificity of drug molecules.

Additionally, the cyano group in the compound can serve as a precursor to other functional groups, such as amides, amines, and carboxylic acids, through various chemical transformations. This versatility allows medicinal chemists to explore structure-activity relationships and optimize the properties of drug candidates.

Protein Modification

4-Cyano-3-methylbenzene-1-sulfonyl chloride exhibits significant biological activity, particularly in the context of protein modification. The compound can modify proteins and enzymes through sulfonylation, potentially altering their functions and leading to various biological effects, such as enzyme inhibition or modulation of signaling pathways.

Recent studies suggest that compounds with structures similar to 4-Cyano-3-methylbenzene-1-sulfonyl chloride may exhibit antitumor properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, in research on TASIN analogs targeting cancer cell lines, sulfonyl-containing compounds have shown promising activity, although the specific contribution of 4-Cyano-3-methylbenzene-1-sulfonyl chloride in this context requires further investigation .

SupplierPackage SizePrice (USD)
TRC10 mg$45
TRC50 mg$155
TRC100 mg$220

This pricing information indicates that 4-Cyano-3-methylbenzene-1-sulfonyl chloride is a relatively high-value chemical, which is common for specialized reagents used in research and development.

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with 4-Cyano-3-methylbenzene-1-sulfonyl chloride, including other substituted benzenesulfonyl chlorides. For example, 1-Naphthalenesulfonyl chloride, 5-cyano- (CAS: 115596-33-3) represents a related compound with a naphthalene core instead of a benzene ring .

Comparing these structural analogs provides insights into how subtle changes in molecular structure can influence reactivity, biological activity, and potential applications. The extended aromatic system in naphthalene-based analogs, for instance, may affect the compound's solubility, binding properties, and electronic characteristics.

Functional Derivatives

Derivatives of 4-Cyano-3-methylbenzene-1-sulfonyl chloride, such as the corresponding sulfonamides or sulfonates, represent another class of related compounds. These derivatives retain the core structure of the parent compound but feature different functional groups in place of the chloride. The varied functional groups can significantly alter the compound's properties, including its reactivity, stability, and biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator